

# The Potential of DS17701585 in Mitophagy Induction: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: DS17701585

Cat. No.: B15142737

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## Abstract

**DS17701585** is a potent and highly selective, orally active inhibitor of the E1A binding protein p300 (EP300) and CREB-binding protein (CBP), two closely related histone acetyltransferases (HATs) that play a crucial role in regulating gene expression.[1][2][3][4][5] While direct evidence linking **DS17701585** to mitophagy is currently unavailable in scientific literature, the established role of its targets, EP300 and CBP, as master regulators of autophagy and mitochondrial function suggests a strong potential for this compound to influence mitochondrial quality control pathways.[6][7][8] This technical guide will explore the hypothetical connection between **DS17701585** and mitophagy induction, providing a comprehensive overview of the underlying signaling pathways, relevant experimental protocols for investigation, and a summary of quantitative data on EP300/CBP inhibitors in the context of autophagy and mitochondrial dysfunction.

## Introduction to DS17701585

**DS17701585** has been identified as a selective inhibitor of EP300 and CBP, with potential applications in cancer research.[1][3][9][10] These histone acetyltransferases are involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis, primarily through the acetylation of histone and non-histone proteins, which in turn modulates chromatin structure and gene transcription.

Table 1: Key Characteristics of **DS17701585**

| Property            | Value   | Reference   |
|---------------------|---|---|
| Mechanism of Action | Selective inhibitor of EP300 and CBP histone acetyltransferases | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| CAS Number          | 2983027-66-1  | <a href="#">[2]</a>   |
| Molecular Formula   | C24H26N4O5S   | <a href="#">[2]</a>   |
| Molecular Weight    | 482.55 g/mol  | <a href="#">[2]</a>   |

Table 2: In Vitro Inhibitory Activity of **DS17701585**

| Target            | IC50 (μM) | Reference                               |
|-------------------|-----------|---|
| CBP               | 0.040     | <a href="#">[1]</a> <a href="#">[3]</a> |
| EP300             | 0.15      | <a href="#">[1]</a> <a href="#">[3]</a> |
| H3K27 Acetylation | 0.45      | <a href="#">[1]</a> <a href="#">[3]</a> |
| SOX2              | 0.70      | <a href="#">[1]</a> <a href="#">[3]</a> |

## The Role of EP300/CBP in Autophagy and Mitophagy

EP300 and CBP are integral to the regulation of autophagy, the cellular process of degrading and recycling cellular components.[\[6\]](#)[\[7\]](#) They can influence autophagy at multiple stages through the acetylation of key autophagy-related proteins. Given that mitophagy is a selective form of autophagy targeting damaged or superfluous mitochondria, the regulatory influence of EP300/CBP on general autophagy strongly implies a role in mitophagy.

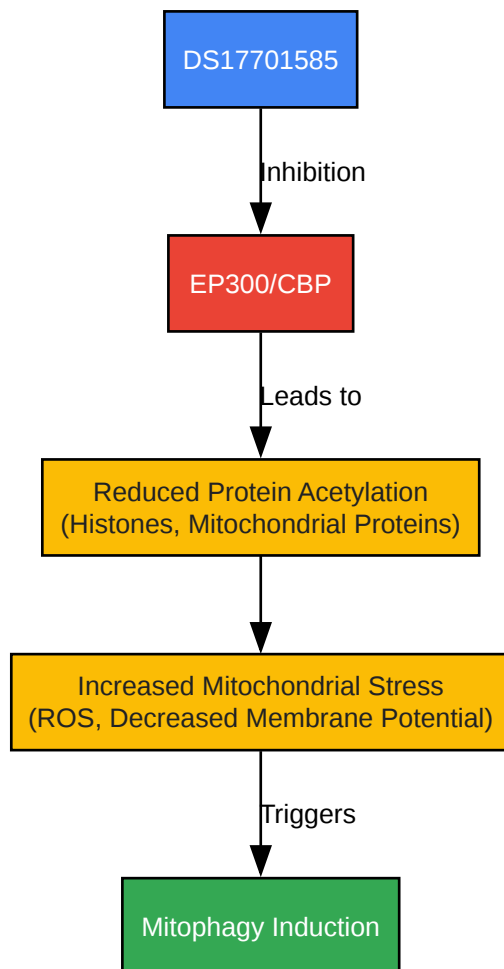
Mitochondrial dysfunction is a primary trigger for mitophagy. Recent studies have indicated that EP300-mediated histone acetylation can mitigate mitochondrial dysfunction.[\[2\]](#)[\[11\]](#) Conversely, inhibition of EP300/CBP could potentially induce mitochondrial stress, thereby initiating the

mitophagy cascade as a compensatory quality control mechanism. Pharmacological targeting of p300/CBP has been demonstrated to activate the autophagic pathway.[8]

## Proposed Signaling Pathway for DS17701585-Induced Mitophagy

Based on the known functions of EP300/CBP, a hypothetical signaling pathway for **DS17701585**-induced mitophagy is proposed. Inhibition of EP300/CBP by **DS17701585** may lead to a reduction in the acetylation of key proteins involved in mitochondrial homeostasis and function. This could result in increased mitochondrial stress, characterized by elevated reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential. Such stressed mitochondria are then primed for removal by the mitophagy machinery.

## Proposed Signaling Pathway of DS17701585 in Mitophagy Induction

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Caption: Proposed pathway of **DS17701585**-induced mitophagy.

## Experimental Protocols for Investigating **DS17701585** and Mitophagy

To validate the hypothesis that **DS17701585** induces mitophagy, a series of in vitro and in vivo experiments can be conducted.

## In Vitro Assessment of Mitophagy

### Cell Culture and Treatment:

- Select appropriate cell lines (e.g., HeLa, SH-SY5Y, or primary neurons).
- Culture cells to 70-80% confluency.
- Treat cells with varying concentrations of **DS17701585** for different time points. Include a vehicle control (e.g., DMSO) and a positive control for mitophagy induction (e.g., CCCP or Oligomycin/Antimycin A).

### Mito-Keima Assay:

- Transfect cells with a mitochondria-targeted Keima (mt-Keima) plasmid. mt-Keima is a pH-sensitive fluorescent protein that emits green fluorescence in the neutral pH of the mitochondrial matrix and red fluorescence in the acidic environment of the lysosome.
- After treatment with **DS17701585**, visualize cells using fluorescence microscopy.
- Quantify the ratio of red to green fluorescence to assess the level of mitophagy. An increase in the red/green ratio indicates an increase in mitophagy.

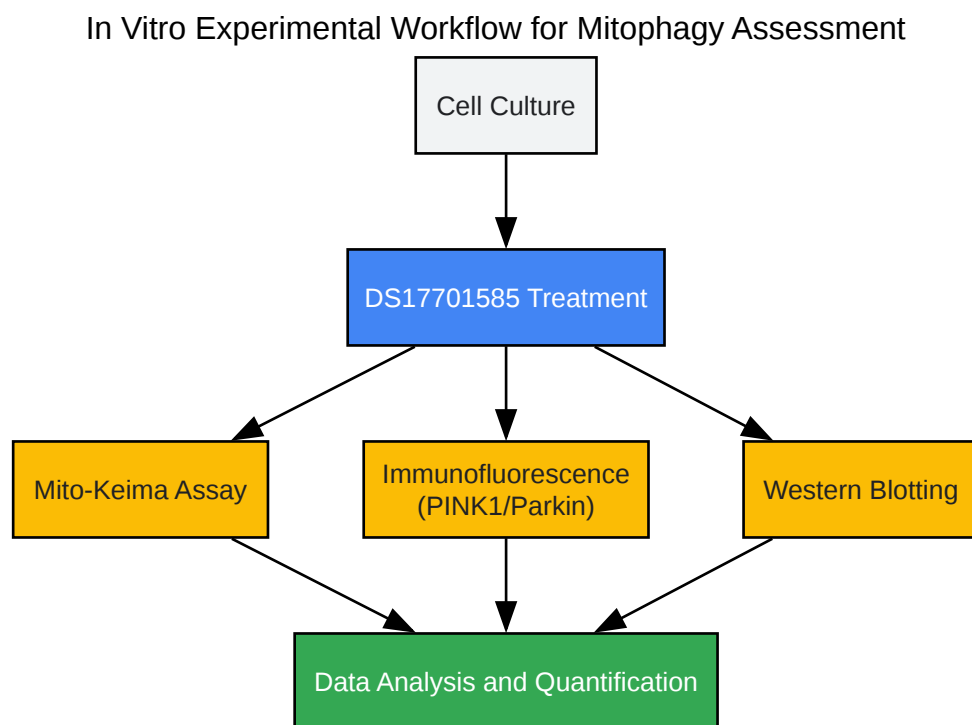
### Immunofluorescence for PINK1 and Parkin Colocalization:

- Fix and permeabilize cells after treatment.
- Incubate with primary antibodies against PINK1, Parkin, and a mitochondrial marker (e.g., TOM20).
- Incubate with corresponding fluorescently labeled secondary antibodies.
- Visualize using confocal microscopy and quantify the colocalization of PINK1 and Parkin on mitochondria.

### Western Blotting:

- Lyse cells and perform SDS-PAGE and Western blotting.

- Probe for key mitophagy-related proteins such as PINK1, Parkin, LC3-II/I ratio, and p62. A decrease in p62 and an increase in the LC3-II/I ratio are indicative of autophagic flux.



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Caption: Workflow for in vitro mitophagy assessment.

## Assessment of Mitochondrial Function

Measurement of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ):

- Treat cells with **DS17701585**.
- Incubate with a fluorescent dye sensitive to  $\Delta\Psi_m$ , such as TMRM or JC-1.
- Analyze fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS):

- Treat cells with **DS17701585**.
- Incubate with a mitochondrial ROS-sensitive dye, such as MitoSOX Red.
- Measure fluorescence intensity using flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates elevated mitochondrial ROS.

## Quantitative Data from Studies on EP300/CBP Inhibitors and Autophagy

While specific quantitative data for **DS17701585**'s effect on mitophagy is not available, studies on other EP300/CBP inhibitors provide valuable insights into their potential effects on autophagy and related cellular processes.

Table 3: Effects of EP300/CBP Inhibitors on Autophagy and Cell Growth in Non-Small Cell Lung Cancer Cells

| Inhibitor | Concentration | Effect   | Cell Line              | Reference |
|-----------|---------------|--|------------------------|-----------|
| A-485     | 1-10 µM       | Growth arrest via activation of the autophagic pathway | Human NSCLC cell lines | [8]       |
| A-485     | 1-10 µM       | Increased LC3-II levels                                | Human NSCLC cell lines | [8]       |
| A-485     | 1-10 µM       | Accumulation of reactive oxygen species (ROS)          | Human NSCLC cell lines | [8]       |

## Conclusion and Future Directions

**DS17701585**, as a selective inhibitor of EP300 and CBP, holds theoretical potential as an inducer of mitophagy. This is predicated on the central role of these acetyltransferases in the regulation of autophagy and the maintenance of mitochondrial health. The inhibition of

EP300/CBP is likely to create a cellular environment conducive to mitochondrial stress, a key initiating signal for mitophagy.

Future research should focus on direct experimental validation of this hypothesis. The experimental protocols outlined in this guide provide a framework for such investigations. Elucidating the precise molecular mechanisms by which **DS17701585** may influence mitophagy could open new avenues for therapeutic interventions in diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders and certain cancers. Furthermore, in vivo studies using animal models will be crucial to determine the physiological relevance and therapeutic potential of **DS17701585**-induced mitophagy.

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## References

- 1. researchgate.net [researchgate.net]
- 2. EP300-mediated H3 acetylation elevates MTHFD2 expression to reduce mitochondrial dysfunction in lipopolysaccharide-induced tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors inhibit cervical cancer growth through Parkin acetylation-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Acetyltransferase (HAT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Emerging roles of p300/CBP in autophagy and autophagy-related human disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of CBP/p300 drives a redox/autophagy axis leading to senescence-induced growth arrest in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]



- 10. targetmol.cn [targetmol.cn]
- 11. EP300-mediated H3 acetylation elevates MTHFD2 expression to reduce mitochondrial dysfunction in lipopolysaccharide-induced tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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